1-(2-((3-Fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
Beschreibung
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Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F2N4O3S/c29-20-5-7-22(8-6-20)34-27(37)23-9-4-19(26(36)33-12-10-18(11-13-33)25(31)35)15-24(23)32-28(34)38-16-17-2-1-3-21(30)14-17/h1-9,14-15,18H,10-13,16H2,(H2,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVDMPTXXKGODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-((3-Fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide , hereafter referred to as Compound A , belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by the following features:
- Molecular Formula : C26H21F2N3O2S
- Molecular Weight : 477.5 g/mol
- CAS Number : 1115452-73-7
The chemical structure includes a quinazoline core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives, including Compound A, exhibit promising anticancer properties. For instance, a related compound with a similar scaffold was shown to inhibit cellular leukotriene biosynthesis, which is crucial in cancer progression and inflammation. The compound demonstrated an IC50 value of approximately 0.87 μM against FLAP (5-lipoxygenase activating protein), suggesting that modifications in the structure can enhance its efficacy against cancer cells .
Anti-inflammatory Activity
Compound A may also possess anti-inflammatory properties due to its ability to inhibit the soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory effects. Inhibition of sEH can lead to increased levels of EETs, promoting vasodilation and reducing inflammation .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is highly dependent on their structural components. The following modifications have been observed to influence the potency of similar compounds:
- Thioether Substitution : Enhances lipophilicity and bioavailability.
- Fluorine Substituents : Improve binding affinity to biological targets due to increased electron-withdrawing effects.
- Amide Functional Groups : Facilitate hydrogen bonding with target proteins, enhancing inhibitory activity against enzymes like FLAP and sEH.
Case Studies
- Inhibition of Leukotriene Biosynthesis :
- Antimicrobial Screening :
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit tumor cell growth. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial properties. Preliminary data suggest that this compound exhibits activity against certain bacterial strains, which could be beneficial in developing new antibiotics. The presence of the fluorobenzyl and fluorophenyl groups may enhance its interaction with microbial targets.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Fluorine Substitution : The introduction of fluorine atoms increases lipophilicity and may enhance binding affinity to biological targets.
- Piperidine Ring : This moiety is known for its ability to modulate receptor activity, potentially influencing the pharmacological profile of the compound.
Case Studies and Research Findings
A review of recent literature reveals several case studies focusing on derivatives of quinazoline compounds similar to the one discussed:
Vorbereitungsmethoden
Synthesis of the Quinazoline Core Structure
The quinazoline scaffold is typically constructed via cyclization reactions. A common approach involves the condensation of 2-aminobenzamide derivatives with aldehydes or ketones. For instance, 2-amino-5-nitrobenzoic acid serves as a starting material to introduce a nitro group at position 6, which is later reduced to an amine.
Reaction Conditions :
- Step 1 : React 2-amino-5-nitrobenzoic acid with 4-fluorobenzaldehyde in dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅) as a catalyst at 80°C for 12 hours.
- Step 2 : Cyclize the intermediate under acidic conditions (HCl/EtOH) to yield 3-(4-fluorophenyl)-6-nitro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85–90% |
| Yield (Step 2) | 78–82% |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR |
Introduction of the 3-Fluorobenzylthio Group
The thioether moiety at position 2 is introduced via nucleophilic aromatic substitution (SNAr). The quinazoline intermediate is first halogenated at position 2, followed by displacement with 3-fluorobenzylthiol.
Reaction Conditions :
- Step 3 : Treat 3-(4-fluorophenyl)-6-nitro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with phosphorus oxychloride (POCl₃) to form the 2-chloro derivative.
- Step 4 : React the chloro intermediate with 3-fluorobenzylthiol in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 6 hours.
| Parameter | Value |
|---|---|
| Yield (Step 3) | 92% |
| Yield (Step 4) | 88% |
| Characterization | $$ ^{19}F $$ NMR, HRMS |
Reduction of the Nitro Group
The nitro group at position 6 is reduced to an amine using iron powder in acidic conditions, enabling subsequent coupling reactions.
Reaction Conditions :
- Step 5 : Suspend the nitro-containing intermediate in a mixture of ethanol and water (4:1), add ammonium chloride (NH₄Cl) and iron powder, and reflux at 80°C for 2 hours.
| Parameter | Value |
|---|---|
| Yield | Quantitative |
| Characterization | TLC, $$ ^1H $$ NMR |
Coupling with Piperidine-4-Carboxamide
The carboxylic acid at position 7 is activated as an acid chloride and coupled with piperidine-4-carboxamide.
Reaction Conditions :
- Step 6 : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours.
- Step 7 : React the acid chloride with piperidine-4-carboxamide in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature for 12 hours.
| Parameter | Value |
|---|---|
| Yield (Step 6) | 95% |
| Yield (Step 7) | 80–85% |
| Characterization | FTIR, HSQC |
Final Purification and Characterization
The crude product is purified via recrystallization or column chromatography and characterized using advanced spectroscopic techniques.
Purification :
- Solvent System : Ethanol/water (2:1) for recrystallization.
- Chromatography : Silica gel with ethyl acetate/hexane (1:1).
Characterization Data :
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 10.39 (s, 1H, NH), 8.67 (s, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.39 (s, 2H, SCH₂).
- HRMS : m/z calculated for C₂₉H₂₃F₂N₄O₃S [M+H]⁺: 569.1425, found: 569.1428.
Comparative Analysis of Synthetic Routes
A comparative evaluation of microwave-assisted vs. conventional heating for analogous quinazoline syntheses reveals efficiency improvements.
| Method | Time | Yield (%) |
|---|---|---|
| Microwave Irradiation | 5 min | 89 |
| Conventional Heating | 12 h | 76 |
Q & A
Basic: What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinazoline-dione core. Key steps include:
- Thioether formation : Reacting 3-fluorobenzyl thiol with a halogenated quinazoline intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Piperidine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the piperidine-4-carboxamide moiety to the quinazoline carbonyl group .
- Fluorophenyl incorporation : Suzuki-Miyaura cross-coupling for introducing the 4-fluorophenyl group, employing Pd(PPh₃)₄ as a catalyst .
Yield optimization : Use anhydrous solvents, inert atmospheres, and stoichiometric monitoring via LC-MS to minimize side reactions. Purification via flash chromatography (silica gel, gradient elution) improves purity (>95%) .
Basic: What analytical techniques are critical for structural characterization and purity assessment?
Answer:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluorobenzyl thioether vs. fluorophenyl groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98% by UV at 254 nm) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the quinazoline-piperidine junction .
Basic: How should researchers design in vitro assays to evaluate its biological activity?
Answer:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence kits to measure IC₅₀ values .
- Cellular viability assays : Test against cancer cell lines (e.g., HCT-116, MDA-MB-231) via MTT or CellTiter-Glo®, comparing dose-response curves (1 nM–10 μM) .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?
Answer:
- Core modifications : Synthesize analogs with substituted benzyl thioethers (e.g., 2-fluorobenzyl vs. 4-chlorobenzyl) to assess steric/electronic effects .
- Piperidine substitutions : Replace carboxamide with esters or tertiary amines to study pharmacokinetic impacts (e.g., logP, solubility) .
- Fluorophenyl replacements : Test bioisosteres (e.g., trifluoromethyl, cyano) to enhance target binding .
Data analysis : Use molecular docking (AutoDock Vina) to correlate IC₅₀ trends with predicted binding poses .
Advanced: What in vivo models are appropriate for assessing pharmacokinetics and efficacy?
Answer:
- Pharmacokinetics : Administer intravenously/orally to Sprague-Dawley rats; collect plasma at intervals (0.5–24 h) for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ .
- Xenograft models : Implant HT-29 colon cancer cells in nude mice; treat with compound (10–50 mg/kg, daily) for 21 days. Monitor tumor volume vs. vehicle controls .
- Toxicology : Assess liver/kidney function via ALT, AST, and creatinine levels after 28-day dosing .
Advanced: How does the compound’s stability vary under physiological conditions, and what degradation products form?
Answer:
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Major degradation pathways include hydrolysis of the thioether bond (detected via LC-MS) .
- Oxidative stress : Expose to H₂O₂ (0.3% w/v) to identify sulfoxide/sulfone byproducts .
Mitigation strategies : Formulate with antioxidants (e.g., BHT) or enteric coatings to enhance shelf life .
Advanced: What strategies improve target selectivity and reduce off-target effects?
Answer:
- Fragment-based design : Replace the 3-fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorobenzyl) to block access to non-target kinases .
- Proteome-wide profiling : Use thermal shift assays (CETSA) to identify unintended protein interactions .
- Covalent inhibitors : Introduce acrylamide warheads to form irreversible bonds with cysteine residues near the ATP-binding pocket .
Advanced: How should researchers address contradictions in biological data across studies?
Answer:
- Replicate assays : Repeat under standardized conditions (e.g., ATP concentration, cell passage number) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-antibodies) alongside enzymatic assays .
- Meta-analysis : Pool data from independent labs using random-effects models to identify outliers .
Advanced: What computational tools predict binding modes and guide lead optimization?
Answer:
- Molecular dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability of the quinazoline-piperidine hinge region .
- Free energy perturbation (FEP) : Calculate ΔΔG for fluorophenyl substitutions to prioritize synthetic targets .
- ADMET prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 interactions .
Advanced: How can combination therapies with this compound be rationally designed?
Answer:
- Synergy screens : Test with standard chemotherapeutics (e.g., 5-FU, cisplatin) in checkerboard assays; calculate combination indices (CompuSyn) .
- Mechanistic pairing : Combine with PARP inhibitors in BRCA-mutant models to exploit synthetic lethality .
- Sequential dosing : Pre-treat with mTOR inhibitors to sensitize resistant cells .
Advanced: What formulation challenges arise due to the compound’s physicochemical properties?
Answer:
- Solubility : Poor aqueous solubility (<10 µg/mL) requires nanoemulsions (e.g., TPGS-based) or cyclodextrin complexes .
- Permeability : Moderate logP (~3.5) limits blood-brain barrier penetration; prodrug strategies (e.g., esterification) improve bioavailability .
- Crystallinity : Amorphous solid dispersions (spray-dried with HPMCAS) enhance dissolution rates .
Advanced: What regulatory and intellectual property considerations are critical for preclinical development?
Answer:
- Patent landscaping : Search Espacenet for prior art on quinazoline derivatives (e.g., EP4374877A2) to avoid infringement .
- Pharmacopeial compliance : Adhere to USP<467> guidelines for residual solvent analysis (e.g., DMF, THF) .
- IND-enabling studies : Include genotoxicity (Ames test) and hERG channel inhibition assays in regulatory submissions .
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